

IMB-XH1 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IMB-XH1**

Cat. No.: **B1675954**

[Get Quote](#)

In-Depth Technical Guide: IMB-XH1

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-XH1 is a small molecule identified as a dual inhibitor of both New Delhi metallo- β -lactamase-1 (NDM-1) and myeloid cell leukemia-1 (Mcl-1). This technical guide provides a comprehensive overview of its known biochemical properties, including its molecular formula and weight. It details its inhibitory activities and presents experimental protocols for assessing its function. Furthermore, this guide illustrates the signaling pathway associated with Mcl-1 inhibition, a critical mechanism in apoptosis regulation.

Core Molecular and Biochemical Properties

IMB-XH1 is a compound with a molecular weight of 333.41 g/mol and a chemical formula of C19H15N3OS. Its primary recognized activities are the inhibition of the metallo- β -lactamase NDM-1 and the anti-apoptotic protein Mcl-1.

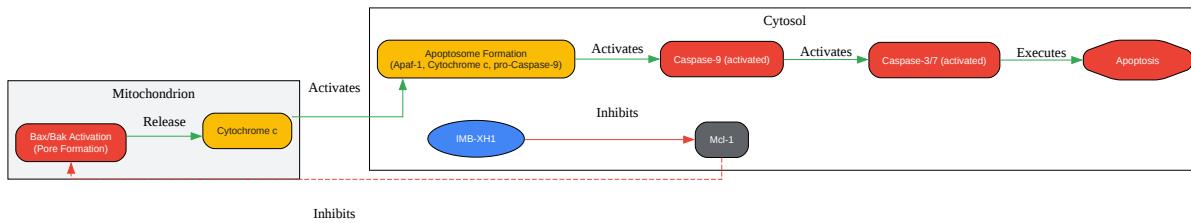
Table 1: Physicochemical Properties of IMB-XH1

Property	Value	Reference
Molecular Formula	C19H15N3OS	
Molecular Weight	333.41 g/mol	
CAS Number	292057-76-2	

NDM-1 Inhibitory Activity

IMB-XH1 was identified as a novel, non-competitive inhibitor of New Delhi metallo- β -lactamase-1 (NDM-1) through a high-throughput screening of 52,100 compounds.^[1] NDM-1 is a significant contributor to antibiotic resistance in Gram-negative bacteria. The inhibitory potential of **IMB-XH1** extends to other metallo- β -lactamases as well.

Table 2: In Vitro Inhibitory Activity of IMB-XH1 against Metallo- β -Lactamases


Enzyme	IC ₅₀ (μ M)	Reference
NDM-1	0.4637	[2]
IMP-4	3.980	[2]
ImiS	0.2287	[2]
L1	1.158	[2]

Mcl-1 Inhibitory Activity and Apoptosis Signaling

IMB-XH1 is also recognized as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.^[2] Overexpression of Mcl-1 is associated with cancer development and resistance to chemotherapy. By inhibiting Mcl-1, **IMB-XH1** can promote the intrinsic pathway of apoptosis. This process involves the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Mcl-1 Mediated Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of Mcl-1, leading to apoptosis.

[Click to download full resolution via product page](#)

Caption: Mcl-1 Inhibition Pathway Leading to Apoptosis.

Experimental Protocols

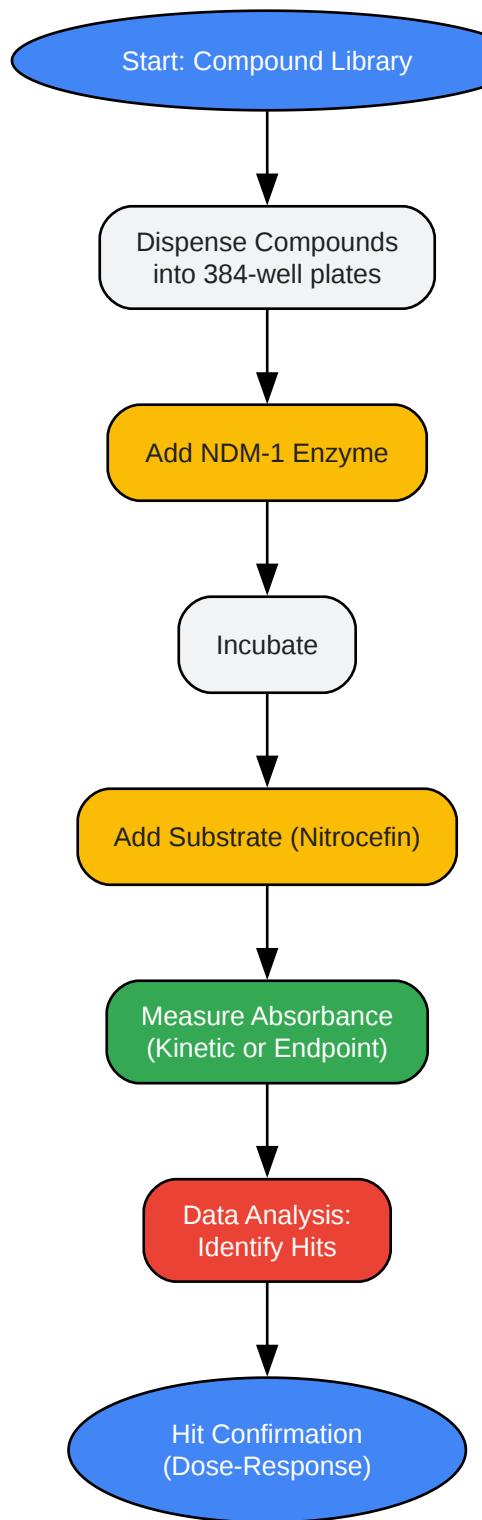
The following are generalized protocols for key experiments to characterize the activity of **IMB-XH1**.

NDM-1 Enzyme Inhibition Assay (Enzyme Kinetics)

This protocol is designed to determine the inhibitory effect of **IMB-XH1** on NDM-1 activity using a spectrophotometric method with nitrocefin as the substrate.

Materials:

- Purified NDM-1 enzyme
- **IMB-XH1**
- Nitrocefin
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)


- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **IMB-XH1** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add varying concentrations of **IMB-XH1** to the assay buffer.
- Add a constant concentration of NDM-1 enzyme to each well and incubate for a pre-determined time at room temperature.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.
- Calculate the initial reaction velocities and determine the IC50 value of **IMB-XH1** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) for NDM-1 Inhibitors

This protocol outlines a general workflow for a high-throughput screen to identify inhibitors of NDM-1.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Journal of Chinese Pharmaceutical Sciences [jcps.bjmu.edu.cn]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [IMB-XH1 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675954#imb-xh1-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com